Dichlorofluoroacetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

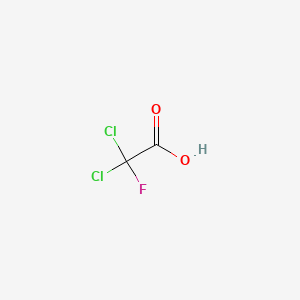

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HCl2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDANIBGCYQAQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188876 | |

| Record name | Dichlorofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354-19-8 | |

| Record name | 2,2-Dichloro-2-fluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorofluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichlorofluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichlorofluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Dichlorofluoroacetic Acid

This guide provides a comprehensive overview of the synthesis and characterization of dichlorofluoroacetic acid (DCFA), a halogenated carboxylic acid of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.

Introduction: The Significance of this compound

This compound (C₂HCl₂FO₂) is a versatile building block in organic synthesis, primarily owing to the unique electronic properties conferred by the presence of two chlorine atoms and one fluorine atom on the alpha-carbon. These substituents significantly increase the acidity of the carboxylic acid and provide a reactive center for various nucleophilic substitution reactions. Its utility is pronounced in the synthesis of complex molecules where precise introduction of a dichlorofluoromethyl group is required.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₂HCl₂FO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 146.93 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 162 °C | ChemicalBook |

| Density | 1.740 g/cm³ (Predicted) | ChemicalBook |

| pKa | 0.23 (Predicted) | ChemicalBook |

Synthesis of this compound: Pathways and Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Halogen Exchange: A Direct Approach

A prevalent method for the synthesis of fluorinated organic compounds is through halogen exchange, leveraging the differential reactivity of halogens.[2][3] In the context of this compound synthesis, this typically involves the substitution of a chlorine atom in a precursor with fluorine.

A plausible and effective route starts from the readily available dichloroacetic acid. This reaction is a nucleophilic substitution where a fluoride source displaces a chloride ion.

Diagram 1: Halogen Exchange Synthesis of this compound.

Experimental Protocol: Halogen Exchange from Dichloroacetic Acid

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add dichloroacetic acid and a suitable fluorinating agent, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent (e.g., sulfolane). The molar ratio of KF to dichloroacetic acid should be in excess to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 150-200°C. The progress of the reaction should be monitored by withdrawing small aliquots and analyzing them by GC-MS or ¹⁹F NMR.

-

Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product can be isolated by vacuum distillation.

-

Purification: The distilled product is then subjected to further purification, as detailed in the purification section.

Rationale: The choice of a high-boiling point aprotic solvent is crucial to achieve the necessary reaction temperature and to solvate the potassium fluoride, enhancing its nucleophilicity. Monitoring the reaction is essential to prevent the formation of difluoroacetic acid through a second halogen exchange.

Hydrolysis of Dichlorofluoroacetyl Precursors

Another common synthetic strategy involves the hydrolysis of a suitable precursor, such as an ester or an acyl chloride of this compound.

Diagram 2: Synthesis via Hydrolysis of a Precursor.

Experimental Protocol: Hydrolysis of Ethyl Dichlorofluoroacetate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl dichlorofluoroacetate with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH).

-

Reaction Conditions: Heat the mixture to reflux. The hydrolysis is typically complete within a few hours. The reaction can be monitored by TLC or GC analysis of the ester's disappearance.

-

Work-up (Acidic Hydrolysis): After cooling, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with a strong acid to protonate the carboxylate salt. Then, proceed with the extraction as described for acidic hydrolysis.

-

Purification: The crude this compound is then purified by vacuum distillation.

Rationale: The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule. Basic hydrolysis is generally faster but may not be suitable for base-sensitive substrates.

Purification of this compound

The purity of this compound is critical for its subsequent applications. The primary method for purification is vacuum distillation .

Experimental Protocol: Vacuum Distillation

-

Apparatus: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.

-

Procedure: Place the crude this compound in the distillation flask. Apply a vacuum and gently heat the flask.

-

Fraction Collection: Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is 162 °C at atmospheric pressure and will be significantly lower under vacuum.

-

Purity Assessment: The purity of the collected fractions should be assessed using the characterization techniques described below.

A patent for the purification of dichloroacetic acid suggests a method involving esterification, isolation of the ester, and subsequent hydrolysis to yield a highly pure product.[4] A similar principle could be applied to this compound.

Characterization of this compound

A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct and complementary information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single peak for the acidic proton of the carboxylic acid. The chemical shift of this proton can be highly variable and is dependent on the solvent, concentration, and temperature.[5][6] In a non-protic solvent like CDCl₃, this peak is typically a broad singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit two signals:

-

Carbonyl Carbon (C=O): The chemical shift for the carbonyl carbon in carboxylic acids typically appears in the range of 165-180 ppm.[7]

-

Alpha-Carbon (C-Cl₂F): The chemical shift of the alpha-carbon will be significantly influenced by the attached halogens.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.[8] The spectrum of this compound will show a single resonance. The chemical shift will be in a region characteristic of a fluorine atom attached to a carbon bearing other electron-withdrawing groups.[9][10]

Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| ¹H | Variable (typically >10 ppm) | Broad Singlet | Acidic proton, solvent dependent. |

| ¹³C | ~170 ppm | Singlet | Carbonyl carbon. |

| ¹³C | ~90-110 ppm | Doublet (due to ¹JCF coupling) | Alpha-carbon. |

| ¹⁹F | -60 to -80 ppm (relative to CFCl₃) | Singlet |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, this compound often requires derivatization to increase its volatility.[11][12] A common method is esterification to its methyl or other alkyl ester.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS can be used for the direct analysis of this compound without derivatization.[13][14] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining small, polar compounds like this compound.[13]

Expected Fragmentation Pattern

The mass spectrum of this compound (or its ester derivative) is expected to show a molecular ion peak. Key fragmentation pathways would involve the loss of:

-

The carboxyl group (-COOH) or its ester equivalent.

-

Chlorine and/or fluorine atoms.

The isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic, with the presence of ³⁵Cl and ³⁷Cl isotopes.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

Characteristic IR Absorptions

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |

| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong absorption for the carbonyl group. |

| C-F stretch | 1000-1400 | Strong absorption. |

| C-Cl stretch | 600-800 | Strong absorption. |

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable tool for assessing the purity of this compound and for its quantification.[18][19][20] Reversed-phase HPLC can be used, often with an acidic mobile phase to suppress the ionization of the carboxylic acid and improve peak shape. Ion-exchange or ion-exclusion chromatography can also be employed.[21]

Gas Chromatography (GC)

As mentioned, GC analysis typically requires derivatization.[11][12][22] Following derivatization, a capillary GC with a suitable detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD for halogenated compounds) can be used for purity assessment.

Diagram 3: Overall Workflow for Synthesis and Characterization.

Safety Considerations

This compound is a corrosive and toxic substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken to avoid inhalation, ingestion, and skin contact.

Conclusion

The synthesis and characterization of this compound require a systematic approach, combining established synthetic methodologies with a suite of modern analytical techniques. This guide has outlined key synthetic routes, purification protocols, and a comprehensive characterization workflow. By understanding the principles behind each step, researchers can confidently prepare and validate this important chemical intermediate for its diverse applications in scientific research and development.

References

- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]

- 3. Recent Advances in Halogen-Metal Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US2495440A - Dichloroacetic acid purification - Google Patents [patents.google.com]

- 5. eurisotop.com [eurisotop.com]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 19F [nmr.chem.ucsb.edu]

- 10. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scienceready.com.au [scienceready.com.au]

- 18. Difluoroacetic acid | SIELC Technologies [sielc.com]

- 19. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column | SIELC Technologies [sielc.com]

- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]

- 21. publications.iarc.who.int [publications.iarc.who.int]

- 22. A Direct Standard Headspace Method for the Determination of Chloroacetic Acid and Dichloroacetic Acid in Armodafinil Drug Substance by GC-MS (2022) | Junuthula Venkata Ramana Reddy [scispace.com]

dichlorofluoroacetic acid chemical properties and reactivity

An In-depth Technical Guide to Dichlorofluoroacetic Acid: Core Chemical Properties and Reactivity

Abstract

This compound (DCFA), with the chemical formula C₂HCl₂FO₂, is a halogenated carboxylic acid of significant interest in synthetic chemistry.[1][2] Its unique electronic properties, stemming from the presence of two chlorine atoms and one fluorine atom on the alpha-carbon, make it a versatile building block and reagent. This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity, and handling considerations for DCFA, intended for professionals in chemical research and drug development. We will delve into its fundamental characteristics and explore its utility in key organic transformations, including esterification, amide bond formation, and decarboxylation.

Physicochemical and Spectroscopic Profile

The trifunctional halogenation on the alpha-carbon profoundly influences the physicochemical properties of the acetic acid backbone, most notably its acidity and electrophilicity.

Core Properties

The physical and chemical attributes of this compound are summarized below. The high boiling point relative to its molecular weight is indicative of strong intermolecular hydrogen bonding, while the predicted pKa highlights its nature as a strong organic acid, a direct consequence of the inductive electron-withdrawing effects of the three halogen atoms stabilizing the carboxylate conjugate base.

| Property | Value | Source(s) |

| CAS Number | 354-19-8 | [1][2][3] |

| Molecular Formula | C₂HCl₂FO₂ | [1][2][3] |

| Molecular Weight | 146.93 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 156-162 °C | [2][3] |

| Density | ~1.74 g/cm³ | [3] |

| Flash Point | 48.5 °C | [2] |

| Solubility | Soluble in water | [2] |

| Predicted pKa | ~0.23 | [3] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of DCFA. While a comprehensive public database of experimental spectra is limited, data from analogous compounds and available sources provide a strong basis for characterization.

| Technique | Expected Observations | Source(s) |

| ¹⁹F NMR | A singlet is expected. The chemical shift will be influenced by the two chlorine atoms and the carbonyl group. Shifts for -CF- groups can range from +140 to +250 ppm relative to CFCl₃.[4] | [1] |

| ¹³C NMR | Two resonances are expected: one for the carbonyl carbon (C=O) and one for the alpha-carbon (-CCl₂F). The carbonyl carbon would appear significantly downfield (~165-180 ppm), while the alpha-carbon's shift would be influenced by the attached halogens. | [5] |

| ¹H NMR | A single resonance for the acidic proton of the carboxylic acid is expected, typically appearing far downfield (>10 ppm), and its visibility may depend on the solvent and concentration. | [6][7] |

| Mass Spec (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH. The isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, M+4 pattern. | [1] |

| Infrared (IR) | Key stretches include a broad O-H band (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1750 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region. | [8][9] |

Synthesis of this compound

The synthesis of this compound is not widely published in standard literature, but a plausible route can be extrapolated from known transformations of haloacetic acids. A logical approach involves the selective halogenation of an appropriate precursor. One such conceptual pathway involves the direct chlorination of a fluoroacetic acid derivative.

For instance, a synthetic strategy could involve the treatment of a fluoro- or difluoroacetic acid derivative with a potent chlorinating agent like phosphorus pentachloride (PCl₅), a method documented for converting other haloacetic acids.[10]

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity and Key Transformations

The reactivity of DCFA is dominated by the properties of its carboxylic acid functional group, which is highly activated by the alpha-halogens. This makes it a potent electrophile upon activation and a strong acid.

Esterification via Carbodiimide Coupling

Direct Fischer esterification of DCFA can be challenging due to its high acidity. A more reliable and milder method is the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11]

Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, readily susceptible to nucleophilic attack by an alcohol. DMAP acts as a catalyst, further enhancing the reaction rate. This approach avoids the harsh acidic conditions and high temperatures of Fischer esterification, preserving sensitive functional groups in the alcohol substrate.[11][12]

Caption: Mechanism of Steglich esterification of DCFA.

Experimental Protocol: Steglich Esterification of DCFA

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.

-

Purification: Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.

Amide Formation

Similar to esterification, the direct reaction of DCFA with an amine is often a vigorous acid-base reaction rather than a productive amide bond formation.[13] The use of a coupling agent like DCC is essential to activate the carboxylic acid.[14][15]

Causality: The mechanism is analogous to the Steglich esterification. DCC activates the carboxyl group, creating the O-acylisourea intermediate. The amine, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of the amide bond and the DCU byproduct.[13] This process allows the reaction to proceed under controlled, neutral conditions at room temperature.[13]

Caption: Mechanism of DCC-mediated amide formation with DCFA.

Experimental Protocol: DCC Coupling for Amide Synthesis

-

Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent like DCM or THF.

-

Activation: Cool the solution to 0 °C and add DCC (1.05 eq). Stir for 15-20 minutes to allow for the formation of the active intermediate.

-

Reaction: Add the desired amine (1.0 eq) to the mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).

-

Reaction: Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by TLC.

-

Workup & Purification: Filter the precipitated DCU. Wash the filtrate with dilute acid and base as described for the esterification protocol. Dry the organic phase, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Decarboxylation

Halogenated acetic acids are known to undergo decarboxylation under certain conditions to release reactive species.[16] While trifluoroacetic acid is relatively stable, chloro- and bromo-substituted analogs decarboxylate at lower temperatures (50–130 °C), often facilitated by metal catalysts.[16] This process can be synthetically useful for generating dichlorofluoromethyl radicals or other reactive intermediates.

Causality: The high electron density withdrawal by the three halogen atoms destabilizes the carboxylate group, facilitating the loss of CO₂ upon heating. The reaction likely proceeds via the formation of a dichlorofluoromethyl anion or radical, which can then be trapped or used in subsequent reactions.

Safety, Handling, and Disposal

This compound is a corrosive substance that requires careful handling to prevent injury.[1]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18][19]

-

Handling: Avoid contact with skin, eyes, and clothing.[20] Do not breathe vapors or mists.[17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17][21]

-

Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[18][21] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions before disposal.[17][21]

Applications in Research and Development

This compound serves as a valuable precursor for the synthesis of complex fluorinated molecules.[2] Its derivatives are utilized in the development of pharmaceuticals and agrochemicals, where the inclusion of the dichlorofluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. It is also used as a specialized solvent for the preparation of highly conductive polymers.[3]

References

- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 354-19-8 [chemicalbook.com]

- 4. 19F [nmr.chem.ucsb.edu]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Difluoroacetic acid(381-73-7) 1H NMR [m.chemicalbook.com]

- 7. Dichloroacetic acid(79-43-6) 1H NMR spectrum [chemicalbook.com]

- 8. Acetic acid, dichloro- [webbook.nist.gov]

- 9. Acetic acid, dichloro- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 14. m.youtube.com [m.youtube.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. fishersci.com [fishersci.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]

Spectroscopic Fingerprinting of Dichlorofluoroacetic Acid: An In-Depth Technical Guide

Abstract

Dichlorofluoroacetic acid (DCFA) is a halogenated carboxylic acid of significant interest in synthetic chemistry and drug development due to its unique electronic and steric properties. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the structural elucidation of this complex molecule.

Introduction: The Molecular Architecture of this compound

This compound (C₂HCl₂FO₂) is a small, halogenated organic molecule with a molecular weight of 146.93 g/mol .[1][2] Its structure, featuring a carboxylic acid functional group and a carbon atom substituted with two chlorine atoms and one fluorine atom, gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming its identity, assessing its purity, and studying its reactivity. This guide will walk through the core spectroscopic techniques used to characterize this compound, providing both theoretical grounding and practical insights.

Molecular Structure:

Caption: 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the local electronic environment of fluorine in this compound. Due to the absence of protons on the α-carbon, the ¹H NMR spectrum is expected to be simple, while ¹³C and ¹⁹F NMR will provide critical structural information.

¹H NMR Spectroscopy

Principle: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift of a proton is influenced by the electron density of its local environment.

Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to show a single, broad singlet corresponding to the acidic proton of the carboxylic acid group. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.[3]

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10 - 13 | broad singlet |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

-

Referencing: Reference the spectrum to the residual solvent peak.

¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms.

Expected Spectrum: The ¹³C NMR spectrum of this compound is expected to display two signals: one for the carbonyl carbon of the carboxylic acid and another for the α-carbon bonded to the halogens. The α-carbon will exhibit splitting due to coupling with the fluorine atom.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| -COOH | 160 - 170 | Doublet |

| -C(Cl)₂(F)- | 110 - 120 | Doublet |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: A spectrometer with a field strength of 75 MHz or higher.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Number of Scans: A higher number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Referencing: Reference the spectrum to the solvent peak.

¹⁹F NMR Spectroscopy

Principle: ¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.

Expected Spectrum: The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will likely be a singlet, as there are no neighboring protons to cause splitting.

Predicted ¹⁹F NMR Data:

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -C(Cl)₂(F)- | -60 to -80 (relative to CFCl₃) | Singlet |

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, dissolve ~5-10 mg of the compound in a deuterated solvent.

-

Instrument Setup: A spectrometer equipped with a fluorine probe.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

-

Referencing: An external or internal standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm) is typically used.[4]

NMR Analysis Workflow:

Caption: General workflow for NMR analysis of this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the bond type and its environment.

Expected Spectrum: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.

Predicted IR Absorption Bands:

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |

| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong |

| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |

| C-Cl | Stretch | 850 - 550 | Strong |

| C-F | Stretch | 1400 - 1000 | Strong |

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small drop of the liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Resolution: 4 cm⁻¹.

-

-

Background Correction: Collect a background spectrum of the clean ATR crystal before analyzing the sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable structural information.

Expected Spectrum: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed (M, M+2, M+4 peaks).

Predicted Key Fragments in Mass Spectrometry:

| m/z | Ion | Comments |

| 146/148/150 | [C₂HCl₂FO₂]⁺ | Molecular ion peak cluster (ratio approx. 9:6:1) |

| 101/103 | [C₂HCl₂F]⁺ | Loss of COOH |

| 82/84 | [CCl₂F]⁺ | α-cleavage |

| 45 | [COOH]⁺ | Carboxyl fragment |

Experimental Protocol: GC-MS

-

Sample Preparation: Dilute the this compound in a volatile solvent (e.g., dichloromethane or methanol).

-

Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature gradient to ensure good separation (e.g., start at 50 °C and ramp to 250 °C).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 30 to 200.

-

Mass Spectrometry Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive and unambiguous structural characterization. The predicted data in this guide, based on established spectroscopic principles and data from analogous compounds, serves as a valuable reference for researchers. The ¹H NMR confirms the presence of the acidic proton, while ¹³C and ¹⁹F NMR elucidate the carbon framework and the fluorine environment. IR spectroscopy identifies the key carboxylic acid functional group and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and provides structural insights through its characteristic fragmentation pattern, including the distinctive isotopic signature of the two chlorine atoms. By following the outlined experimental protocols and utilizing the predictive data, scientists can confidently identify and characterize this compound in their research and development endeavors.

References

An In-Depth Technical Guide to Dichlorofluoroacetic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Dichlorofluoroacetic acid, a halogenated acetic acid analog, stands at the intersection of synthetic chemistry and biomedical research. While its close relative, dichloroacetic acid (DCA), has garnered significant attention for its metabolic modulating properties, this compound remains a compound of burgeoning interest. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, potential therapeutic applications, and the analytical methodologies required for its study. As a Senior Application Scientist, the aim is to furnish the research community with a foundational understanding and practical insights into this intriguing molecule.

Chemical Identity and Physicochemical Properties

CAS Number: 354-19-8[1][2][3][4]

IUPAC Name: 2,2-dichloro-2-fluoroacetic acid[4]

This compound is a synthetic organofluorine compound. The presence of two chlorine atoms and one fluorine atom on the alpha-carbon significantly influences its physicochemical properties, rendering it a strong acid and a versatile chemical intermediate.

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₂HCl₂FO₂ | [1][4] |

| Molecular Weight | 146.93 g/mol | [1][4] |

| Boiling Point | 162 °C | [2] |

| Density | 1.740±0.06 g/cm³ (Predicted) | [2] |

| pKa | 0.23±0.18 (Predicted) | [2] |

| Form | Liquid | [2] |

| Color | Clear | [2] |

Synthesis of this compound

The synthesis of this compound and its derivatives is a critical aspect of its accessibility for research and development. While various methods exist for the synthesis of haloacetic acids, a common route to this compound involves the hydrolysis of a suitable precursor. A general synthesis workflow is outlined below.

General Synthesis Workflow

The following diagram illustrates a common synthetic approach to haloacetic acids, which can be adapted for this compound, starting from an appropriate halogenated precursor.

Caption: A generalized workflow for the synthesis of this compound.

Exemplary Synthesis Protocol: Hydrolysis of Dichloroacetyl Chloride (Conceptual)

The following protocol is a conceptual illustration based on general hydrolysis methods for acid chlorides. Researchers should consult specific literature for detailed, optimized, and validated procedures.

Materials:

-

Dichloroacetyl chloride

-

A suitable solvent (e.g., toluene)

-

Water

-

Recrystallization solvent (e.g., a mixture of acetone and petroleum ether)

Procedure:

-

Esterification: Dichloroacetyl chloride is reacted with a suitable alcohol (e.g., 9-fluorenylmethanol) in a solvent such as toluene. The reaction mixture is heated under reflux for several hours.[5][6]

-

Work-up and Crude Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude ester.

-

Hydrolysis: The crude ester is then subjected to hydrolysis, typically using a base in an alcoholic solvent, to yield the crude salt of this compound.[5]

-

Acidification: The reaction mixture is cooled and then acidified with a strong acid, such as concentrated hydrochloric acid, to protonate the carboxylate and form this compound.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent, such as diethyl ether, to isolate the this compound.

-

Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation.

-

Purification: The crude this compound is then purified, typically by vacuum distillation, to obtain the final product.[7]

Applications in Research and Drug Development

While direct therapeutic applications of this compound are not as extensively documented as those of DCA, its structural similarity suggests potential for analogous biological activity. The primary application of this compound to date has been as a versatile intermediate in organic synthesis.

Intermediate in Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactive nature allows for a variety of chemical transformations. It is also used in the preparation of highly conductive polyaniline (PANI) films.[2]

Potential as a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

The most compelling area of investigation for the therapeutic potential of this compound lies in its possible role as a pyruvate dehydrogenase kinase (PDK) inhibitor.

The Warburg Effect and PDK Inhibition:

Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen. This metabolic shift is thought to provide a growth advantage to tumor cells. Pyruvate dehydrogenase kinase (PDK) plays a crucial role in this process by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), which in turn shunts pyruvate away from the mitochondria and oxidative phosphorylation.

The inhibition of PDK by compounds like DCA can reverse the Warburg effect, forcing cancer cells to rely on oxidative phosphorylation, a metabolic state for which they may be less adapted, potentially leading to reduced proliferation and increased apoptosis.[8][9]

The following diagram illustrates the central role of PDK in cellular metabolism and its inhibition by DCA, a mechanism that may also be relevant for this compound.

Caption: The role of PDK in metabolic regulation and its inhibition by DCA.

Given that this compound is a structural analog of DCA, it is plausible that it could also inhibit PDK. Further research is warranted to investigate this hypothesis and to determine the potency and isoform selectivity of this compound as a PDK inhibitor.[10][11]

Analytical Methodology

The accurate quantification of this compound in various matrices is essential for research in synthesis, metabolism, and toxicology. Due to its polar nature, derivatization is often employed to enhance its volatility and chromatographic properties for analysis by gas chromatography (GC).

Analytical Workflow: GC-MS Analysis of this compound

A typical workflow for the analysis of this compound in biological samples is presented below.

Caption: A general workflow for the GC-MS analysis of this compound from biological samples.

Exemplary Protocol: GC-MS Analysis via Esterification

This protocol is a conceptual guide based on methods for other haloacetic acids.[12][13][14]

Materials:

-

Biological matrix (e.g., plasma, tissue homogenate)

-

Internal standard

-

Extraction solvent (e.g., hexane)

-

Derivatizing agent (e.g., acidic methanol)

-

GC-MS system with a suitable capillary column

Procedure:

-

Sample Preparation: A known amount of the biological sample is spiked with an internal standard. Proteins are precipitated, and the sample is extracted with an organic solvent.

-

Derivatization: The extracted analyte is derivatized to its methyl ester by reacting with acidic methanol. This increases the volatility of the compound for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides detection and quantification.

-

Data Analysis: The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.

Metabolism and Toxicology

The metabolism and toxicology of this compound have not been extensively studied. However, insights can be drawn from the well-characterized metabolic pathways of the related compound, dichloroacetic acid.

DCA is metabolized in the liver, and it has been shown to inhibit its own metabolism.[15] The primary metabolic pathway involves dehalogenation. It is plausible that this compound undergoes similar metabolic transformations.

Safety and Handling:

This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound is a compound with significant potential, primarily as a synthetic intermediate and putatively as a therapeutic agent. Its structural similarity to dichloroacetic acid strongly suggests that it may act as a PDK inhibitor, a hypothesis that warrants thorough investigation. Future research should focus on:

-

Developing and optimizing scalable synthesis protocols.

-

Elucidating its biological mechanism of action, particularly its effects on cellular metabolism.

-

Conducting preclinical studies to evaluate its therapeutic potential in diseases such as cancer and metabolic disorders.

-

Characterizing its metabolic fate and toxicological profile.

This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As our understanding of this molecule grows, so too will its potential applications in science and medicine.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 354-19-8 [chemicalbook.com]

- 3. 354-19-8 Cas No. | 2,2-Dichloro-2-fluoroacetic acid | Matrix Scientific [matrixscientific.com]

- 4. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN102276442A - Synthetic method of dichloroacetate - Google Patents [patents.google.com]

- 6. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. benchchem.com [benchchem.com]

- 13. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction | CoLab [colab.ws]

- 15. Organic Syntheses Procedure [orgsyn.org]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Dichlorofluoroacetic Acid in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Void

Dichlorofluoroacetic acid (DCFA) represents a molecule of interest at the intersection of environmental science and pharmacology. As a halogenated acetic acid, its structural resemblance to well-characterized congeners, such as Dichloroacetic acid (DCA) and Trifluoroacetic acid (TFA), suggests a potential for significant biological activity. However, the scientific literature presents a notable scarcity of direct experimental data on the specific mechanisms of action of DCFA. This guide, therefore, adopts a rational, evidence-based approach to construct a putative mechanistic framework for DCFA. By synthesizing the extensive knowledge of its structural analogs, we aim to provide a comprehensive technical resource that not only hypothesizes the biological impact of DCFA but also furnishes the experimental blueprints to validate these propositions.

Section 1: The Archetype - Dichloroacetic Acid (DCA) as a Mechanistic Template

To understand the likely biological impact of DCFA, a thorough examination of its closest structural analog, Dichloroacetic acid (DCA), is paramount. DCA has been the subject of extensive research, particularly for its potential therapeutic applications in metabolic disorders and oncology.

The Central Hub of DCA's Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

The primary and most well-established mechanism of action for DCA is the inhibition of pyruvate dehydrogenase kinase (PDK). PDK is a mitochondrial enzyme responsible for the inhibitory phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively locks the PDC in its active, dephosphorylated state. This has profound consequences for cellular metabolism, forcing a metabolic switch from glycolysis to oxidative phosphorylation. In many cancer cells, which exhibit a reliance on aerobic glycolysis (the Warburg effect), this DCA-induced metabolic reprogramming can lead to decreased proliferation and apoptosis.

Diagram: The Warburg Effect and its Reversal by Dichloroacetic Acid (DCA)

Caption: DCA inhibits PDK, preventing the inactivation of PDH and promoting mitochondrial respiration.

Peroxisome Proliferation: A Double-Edged Sword

Certain haloacetic acids, including DCA, are known to be peroxisome proliferators, particularly in rodents. This effect is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1][2] While this can have therapeutic implications, chronic peroxisome proliferation is also linked to oxidative stress and has been implicated in the hepatocarcinogenicity of DCA in mice.[3][4]

Metabolic Fate and Autoinhibition: The Role of Glutathione Transferase Zeta 1 (GSTZ1)

The primary route of DCA metabolism is through dechlorination to glyoxylate, a reaction catalyzed by glutathione transferase zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase.[5][6] A fascinating aspect of DCA's pharmacology is its ability to inhibit its own metabolism through mechanism-based inactivation of GSTZ1.[7][8] This autoinhibition can lead to an increase in the plasma half-life of DCA with repeated dosing, a critical consideration in its therapeutic use.[5] Human polymorphisms in the GSTZ1 gene can also influence the toxicokinetics of DCA.[9]

Section 2: Insights from Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA), with its three fluorine atoms, offers another perspective. While not as extensively studied for specific receptor interactions as DCA, its biological effects provide valuable clues.

Physicochemical Properties and General Biological Effects

TFA is a strong acid that is highly persistent in the environment.[10][11] Laboratory studies have indicated that TFA can exhibit biological activity, including altering the proliferation rates of certain cell types.[12] While generally considered to have low to moderate toxicity, its potential for bioaccumulation in plants is a subject of ongoing research.[11][13]

Molecular Interactions

Recent studies have shown that TFA can bind to biological macromolecules. For instance, TFA has been demonstrated to have a moderate binding affinity for human fibrinogen, a key protein in blood clotting.[13] While the functional consequences of this binding are not fully elucidated, it highlights the potential for TFA, and by extension other haloacetic acids, to interact with a range of proteins.

Section 3: A Putative Mechanism of Action for this compound (DCFA)

Based on the detailed understanding of its structural analogs, we can construct a hypothesized mechanism of action for DCFA.

Core Hypothesis: PDK Inhibition and Metabolic Reprogramming

Given the presence of two chlorine atoms, it is highly probable that DCFA, like DCA, acts as an inhibitor of pyruvate dehydrogenase kinase (PDK). The electronegative fluorine atom may modulate the binding affinity of DCFA for the kinase, potentially altering its potency compared to DCA. The central consequence of this action would be the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift from glycolysis towards oxidative phosphorylation.

Diagram: Hypothesized Signaling Pathway of this compound (DCFA)

Caption: Hypothesized dual action of DCFA: PDK inhibition and potential PPARα activation.

Secondary Hypothesis: Peroxisome Proliferation

The halogenated nature of DCFA suggests it may also function as a peroxisome proliferator through the activation of PPARα. The relative potency of DCFA in this regard, compared to DCA and other known peroxisome proliferators, would require experimental verification. Activation of PPARα by PFAA carboxylates has been shown to be positively correlated with carbon chain length.[1]

Putative Metabolic Fate

It is plausible that DCFA is also a substrate for GSTZ1, undergoing dechlorination. The presence of a fluorine atom could impact the rate of this metabolism and the potential for mechanism-based inactivation of the enzyme. The metabolic products would likely include glyoxylate, chloride, and fluoride ions.

Diagram: Hypothesized Metabolic Pathway of this compound (DCFA)

Caption: Proposed metabolic conversion of DCFA by GSTZ1.

Section 4: Experimental Validation Protocols

The following section provides detailed, step-by-step methodologies for key experiments to test the hypothesized mechanisms of action of DCFA.

Protocol 1: Pyruvate Dehydrogenase Kinase (PDK) Activity Assay

Objective: To determine if DCFA inhibits PDK activity in vitro.

Methodology:

-

Reagents and Materials:

-

Recombinant human PDK isozymes (PDK1, PDK2, PDK3, PDK4)

-

Recombinant human Pyruvate Dehydrogenase E1α subunit (PDH E1α)

-

ATP, [γ-³²P]ATP

-

This compound (DCFA)

-

Dichloroacetic acid (DCA) as a positive control

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

SDS-PAGE gels and reagents

-

Phosphorimager or autoradiography film

-

-

Procedure:

-

Prepare a reaction mixture containing kinase buffer, PDH E1α, and the desired concentration of DCFA or DCA.

-

Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into PDH E1α.

-

Quantify the band intensity to determine the level of PDK activity.

-

Causality behind Experimental Choices: This in vitro assay directly measures the enzymatic activity of PDK on its substrate, PDH. The use of radiolabeled ATP provides a highly sensitive method for detecting phosphorylation. Including DCA as a positive control validates the assay system.

Protocol 2: Cellular Respiration Assay

Objective: To assess the effect of DCFA on cellular metabolism, specifically the shift from glycolysis to oxidative phosphorylation.

Methodology:

-

Instrumentation: Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

-

Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to exhibit the Warburg effect) in a Seahorse XF cell culture microplate.

-

Procedure:

-

Treat the cells with various concentrations of DCFA for a predetermined time.

-

Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.

-

Measure OCR and ECAR in real-time.

-

Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An increase in the OCR/ECAR ratio is indicative of a shift towards oxidative phosphorylation.

-

Causality behind Experimental Choices: This assay provides a functional readout of cellular metabolism. OCR is an indicator of mitochondrial respiration, while ECAR is a proxy for glycolysis. The mitochondrial stress test allows for a detailed assessment of mitochondrial function.

Protocol 3: Peroxisome Proliferation Assay

Objective: To determine if DCFA induces peroxisome proliferation in hepatocytes.

Methodology:

-

Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2).

-

Treatment: Treat cells with various concentrations of DCFA for 48-72 hours. A known peroxisome proliferator (e.g., clofibrate) should be used as a positive control.

-

Analysis:

-

Enzyme Activity Assay: Measure the activity of peroxisomal β-oxidation enzymes (e.g., acyl-CoA oxidase) in cell lysates.

-

Western Blotting: Analyze the expression levels of peroxisome-specific proteins, such as PMP70.

-

Fluorescence Microscopy: Stain cells with an antibody against a peroxisomal membrane protein (e.g., PMP70) and visualize the peroxisomes. An increase in the number and/or size of peroxisomes indicates proliferation.

-

Causality behind Experimental Choices: This multi-pronged approach provides robust evidence for peroxisome proliferation. The enzyme activity assay gives a functional measure, western blotting provides a quantitative measure of protein expression, and microscopy allows for direct visualization of the cellular phenotype.

Diagram: Experimental Workflow for Validating the Hypothesized Mechanism of DCFA

Caption: A structured experimental approach to investigate the biological activity of DCFA.

Section 5: Comparative Data and Toxicological Considerations

The following table summarizes the key properties of DCFA and its analogs.

| Property | This compound (DCFA) | Dichloroacetic Acid (DCA) | Trifluoroacetic Acid (TFA) |

| CAS Number | 354-19-8[14][15] | 79-43-6 | 76-05-1[16] |

| Molecular Formula | C₂HCl₂FO₂[14][15] | C₂H₂Cl₂O₂ | C₂HF₃O₂[16] |

| Molecular Weight | 146.93 g/mol [14][15] | 128.94 g/mol | 114.02 g/mol [16] |

| Boiling Point | 156.6 °C[15] | 194 °C | 72.4 °C[16] |

| Primary Mechanism | Hypothesized: PDK Inhibition | PDK Inhibition | Altered cell proliferation |

| Metabolism | Hypothesized: GSTZ1 | GSTZ1[5][6] | Limited metabolism |

| Key Toxicities | Corrosive, causes severe skin burns and eye damage[14][17] | Hepatocarcinogenic (rodents), neurotoxicity, corrosive[3][4][18][19] | Corrosive, skin burns, potential reproductive toxicity[16] |

Toxicological Profile of DCFA:

Based on available safety data, this compound is a corrosive substance that can cause severe skin burns and eye damage.[14][17] It is imperative that appropriate personal protective equipment be used when handling this compound. The long-term toxicological profile of DCFA has not been thoroughly investigated. However, given the known hepatocarcinogenicity of DCA in rodents, it is reasonable to surmise that chronic exposure to DCFA could pose a similar risk, potentially through mechanisms involving peroxisome proliferation and oxidative stress.[20][21][22]

Conclusion: Charting a Path Forward

The mechanism of action of this compound in biological systems remains an open and compelling area of research. This guide has synthesized the extensive knowledge of its structural analogs, DCA and TFA, to propose a rational and testable mechanistic framework for DCFA. The central hypotheses are that DCFA, like DCA, inhibits pyruvate dehydrogenase kinase, leading to a profound shift in cellular metabolism, and that it may also induce peroxisome proliferation. The provided experimental protocols offer a clear roadmap for researchers to rigorously test these hypotheses. Elucidating the precise biological activities of DCFA is not only of academic interest but also crucial for assessing its potential environmental and human health risks, as well as exploring any therapeutic potential it may hold.

References

- 1. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. The role of dichloroacetate in the hepatocarcinogenicity of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GSTZ1 - Wikipedia [en.wikipedia.org]

- 7. Regulation of Dichloroacetate Biotransformation in Rat Liver and Extrahepatic Tissues by GSTZ1 Expression and Chloride Concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of Multiple Doses of Dichloroacetate on GSTZ1 Expression and Activity in Liver and Extrahepatic Tissues of Young and Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Human Polymorphisms in the Glutathione Transferase Zeta 1/Maleylacetoacetate Isomerase Gene Influence the Toxicokinetics of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ozone.unep.org [ozone.unep.org]

- 11. Toxicity and Physicochemical Properties of Trifluoroacetic Acid | Encyclopedia MDPI [encyclopedia.pub]

- 12. Trifluoroacetic Acid Accumulating in Rain: Scientists Debate the Dangers [sergeytereshkin.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Page loading... [wap.guidechem.com]

- 16. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 17. synquestlabs.com [synquestlabs.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.com [fishersci.com]

- 20. A 2-year dose-response study of lesion sequences during hepatocellular carcinogenesis in the male B6C3F(1) mouse given the drinking water chemical dichloroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 21. publications.iarc.who.int [publications.iarc.who.int]

- 22. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Dichlorofluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Dichlorofluoroacetic acid (DCFA), a halogenated acetic acid derivative, is a compound of growing interest in the fields of medicinal chemistry and materials science. Its unique combination of chlorine and fluorine atoms imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.

Introduction: The Significance of this compound

The strategic incorporation of fluorine and chlorine into organic molecules can profoundly influence their biological activity and material properties. In drug discovery, the presence of these halogens can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby affecting a compound's pharmacokinetic profile. In materials science, halogenated monomers can be polymerized to create materials with unique thermal, chemical, and optical properties. This compound serves as a key precursor to molecules possessing the dichlorofluoromethyl group, a motif of increasing importance in the design of bioactive compounds.

This guide will explore the following key synthetic strategies for obtaining this compound:

-

Hydrolysis of Ethyl Dichlorofluoroacetate: A classical approach involving the synthesis and subsequent hydrolysis of the corresponding ethyl ester.

-

Oxidative Cleavage of 1,1-Dichloro-2,2-difluoroethene: A direct method utilizing the oxidation of a readily available halogenated alkene.

-

Halogen Exchange Reactions: Including the Swarts reaction, a traditional method for introducing fluorine into organic molecules.

-

Direct Fluorination of Dichloroacetic Acid Derivatives: Employing modern electrophilic fluorinating agents.

-

Hydrolysis of Dichlorofluoroacetyl Chloride: A two-step process involving the synthesis of the acyl chloride followed by hydrolysis.

Each of these methods presents a unique set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most appropriate route for their specific needs.

I. Synthesis via Hydrolysis of Ethyl Dichlorofluoroacetate

A. Conceptual Pathway: Fluorination of Ethyl Dichloroacetate

A potential method for the synthesis of ethyl dichlorofluoroacetate is through a halogen exchange reaction, specifically the fluorination of the more readily available ethyl dichloroacetate. This transformation could conceptually be achieved using a variety of fluorinating agents.

Conceptual workflow for the synthesis of this compound via ester hydrolysis.

B. Experimental Protocol: Hydrolysis of a Halogenated Ethyl Ester (General Procedure)

The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. Below is a general protocol that can be adapted for the hydrolysis of ethyl dichlorofluoroacetate.

Materials:

-

Ethyl dichlorofluoroacetate

-

Hydrochloric acid (concentrated) or Sodium hydroxide

-

Water

-

Diethyl ether (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure (Acid-Catalyzed Hydrolysis):

-

In a round-bottom flask equipped with a reflux condenser, combine ethyl dichlorofluoroacetate and an excess of aqueous hydrochloric acid (e.g., 6 M).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by distillation or recrystallization as needed.

Procedure (Base-Mediated Saponification):

-

Dissolve ethyl dichlorofluoroacetate in a suitable solvent (e.g., ethanol) in a round-bottom flask.

-

Add an aqueous solution of a base, such as sodium hydroxide (1-2 equivalents).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).

-

Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt.

-

Extract the product with an organic solvent, and follow steps 5-8 from the acid-catalyzed procedure.

Causality Behind Experimental Choices:

-

Acid or Base Catalysis: Both acid and base catalysis are effective for ester hydrolysis. The choice often depends on the stability of the substrate and the desired workup procedure. Basic hydrolysis (saponification) is often faster but requires a subsequent acidification step.

-

Extraction: Diethyl ether is a common solvent for extracting organic acids from aqueous solutions due to its low boiling point and good solvating properties.

-

Drying: Anhydrous magnesium sulfate or sodium sulfate is used to remove residual water from the organic extract before solvent evaporation to prevent contamination of the final product.

II. Synthesis via Oxidative Cleavage of 1,1-Dichloro-2,2-difluoroethene

The oxidative cleavage of alkenes is a powerful method for the synthesis of carboxylic acids. In this approach, the double bond of 1,1-dichloro-2,2-difluoroethene is cleaved to form the corresponding carboxylic acid. Potassium permanganate (KMnO₄) is a common and potent oxidizing agent for this transformation.

An In-depth Technical Guide to the Toxicological Profile and Safety of Dichlorofluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological profile and safety considerations for dichlorofluoroacetic acid (DCFA). As a halogenated acetic acid, DCFA shares structural similarities with more extensively studied compounds like dichloroacetic acid (DCA). However, the presence of a fluorine atom introduces unique toxicokinetic and toxicodynamic properties that warrant specific investigation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering a detailed synthesis of available data to inform risk assessment, guide experimental design, and ensure safe handling of this compound. It is important to note that while data on DCFA is emerging, significant gaps in the literature exist. Where direct data for DCFA is unavailable, information on the closely related analogue, dichloroacetic acid (DCA), is presented for comparative purposes and to highlight areas for future research.

Physicochemical Properties and Chemical Identity

This compound, with the chemical formula C₂HCl₂FO₂, is a halogenated carboxylic acid. Its unique properties, stemming from the presence of two chlorine atoms and one fluorine atom on the alpha-carbon, influence its reactivity and biological interactions.

| Property | Value | Source |

| IUPAC Name | 2,2-dichloro-2-fluoroacetic acid | [PubChem][1] |

| CAS Number | 354-19-8 | [PubChem][1] |

| Molecular Formula | C₂HCl₂FO₂ | [PubChem][1] |

| Molecular Weight | 146.93 g/mol | [PubChem][1] |

| Appearance | Colorless liquid | [ChemicalBook][2] |

| Boiling Point | 194 °C | [International Chemical Safety Cards][3] |

| Melting Point | 9 - 11 °C | [Sigma-Aldrich][4] |

| Density | 1.563 g/cm³ at 25 °C | [Sigma-Aldrich][4] |

| Solubility in Water | Miscible | [International Chemical Safety Cards][3] |

| pKa | Not explicitly found for DCFA. As a strong acid, it is expected to have a low pKa. | |

| log Pow (Octanol-Water Partition Coefficient) | 0.92 | [Sigma-Aldrich][4], [International Chemical Safety Cards][3] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a compound describe its journey through the body and are fundamental to understanding its potential for causing harm. While specific data for this compound is limited, studies on its metabolism and the toxicokinetics of related haloacetic acids provide valuable insights.

Metabolism of this compound

The metabolism of this compound is a critical determinant of its toxicity. A key metabolic pathway involves the enzyme Glutathione transferase zeta (GSTZ1-1), which catalyzes the biotransformation of DCFA.[5] This process is significant as it can lead to the release of inorganic fluoride, a known toxicant.[5]

A proposed metabolic pathway for this compound is illustrated below. This pathway highlights the role of GSTZ1-1 in the biotransformation of DCFA and the subsequent release of fluoride ions.

Caption: Proposed metabolic pathway of this compound.

It is noteworthy that dichloroacetic acid (DCA) is a mechanism-based inactivator of GSTZ1-1, meaning it irreversibly inhibits the enzyme. In contrast, this compound is a substrate for GSTZ1-1 but a poor inactivator.[5] This difference in enzyme interaction likely contributes to the distinct toxicological profiles of the two compounds.

Toxicological Profile

Acute Toxicity

Acute toxicity data for this compound is sparse. However, one study in rats provides a critical piece of information regarding its lethal potential.

| Route of Exposure | Species | Value | Observations | Source |

| Oral (single dose) | Rat | 1.5 mmol/kg | Anuric (cessation of urine production) and death within 24 hours. | [Toxicol Sci. 2002][5] |

For comparison, the oral LD50 for the related compound, dichloroacetic acid (DCA), in rats is reported as 2,820 mg/kg.[4] This highlights the significantly higher acute toxicity of this compound.

Subchronic and Chronic Toxicity

Comprehensive subchronic and chronic toxicity studies specifically for this compound were not identified in the available literature. For the related compound dichloroacetic acid (DCA), subchronic 90-day studies in rats have shown systemic organ toxicity to the liver and kidneys at higher doses.[6]

Organ-Specific Toxicity

Nephrotoxicity (Kidney Toxicity)

The most well-documented target organ for this compound toxicity is the kidney.[5]

-

Mechanism of Nephrotoxicity: Studies in rats have demonstrated that the nephrotoxicity of this compound is associated with a dose-dependent increase in the excretion of inorganic fluoride.[5] The release of fluoride ions during the metabolism of DCFA is believed to be a key initiating event in the observed renal damage.[5] Electron microscopy has indicated a role for apoptosis (programmed cell death) in DCFA-induced cell death in the kidneys.[5]

-

Experimental Evidence:

-

Rats administered single doses of 0.6-1.2 mmol/kg of this compound developed polyuria (excessive urination), glycosuria (glucose in the urine), and damage to the renal proximal tubules.[5]

-

Treatment of rats with DCA to inactivate the metabolic enzyme GSTZ1-1 did not prevent the metabolism of DCFA to fluoride or the subsequent renal damage, suggesting that other enzymes may also be involved in this bioactivation pathway.[5]

-

The following workflow outlines a typical experimental protocol for assessing nephrotoxicity.